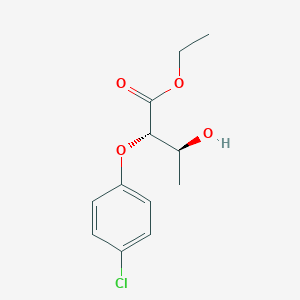ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate
CAS No.: 821783-51-1
Cat. No.: VC16803397
Molecular Formula: C12H15ClO4
Molecular Weight: 258.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 821783-51-1 |
|---|---|
| Molecular Formula | C12H15ClO4 |
| Molecular Weight | 258.70 g/mol |
| IUPAC Name | ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate |
| Standard InChI | InChI=1S/C12H15ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3/t8-,11-/m0/s1 |
| Standard InChI Key | YKDDRVBXECKGDI-KWQFWETISA-N |
| Isomeric SMILES | CCOC(=O)[C@H]([C@H](C)O)OC1=CC=C(C=C1)Cl |
| Canonical SMILES | CCOC(=O)C(C(C)O)OC1=CC=C(C=C1)Cl |
Introduction
Structural and Functional Characteristics
Molecular Architecture
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate (CAS 165727-45-7) has the molecular formula and a molecular weight of 258.70 g/mol . The structure features:
-
A (2S,3S) configuration at the chiral centers, confirmed via X-ray crystallography .
-
A 4-chlorophenoxy group at position 2, contributing to lipophilicity () .
-
A β-hydroxy ester moiety at positions 2 and 3, critical for hydrogen bonding and metabolic stability.
The SMILES notation O=C(OCC)[C@@H](Oc1ccc(Cl)cc1)[C@@H](O)C reflects its stereochemistry .
Physicochemical Properties
Key properties derived from experimental and computational studies include:
The compound’s moderate solubility and high gastrointestinal absorption suggest suitability for oral formulations .
Synthesis and Stereochemical Control
Biocatalytic Reduction
Whole-cell biocatalysts have emerged as the most efficient method for synthesizing the (2S,3S) stereoisomer:
Yeast-Mediated Bioreduction
In a landmark study, Kluyveromyces marxianus reduced ethyl 2-(4-chlorophenoxy)-3-oxobutanoate to the (2R,3S) isomer with 73% yield and 97% ee, while Saccharomyces cerevisiae CBS 7336 produced the (2S,3S) form with 33% yield and >99% ee . Key parameters include:
| Biocatalyst | Yield (%) | ee (%) | Diastereomeric Excess (%) |
|---|---|---|---|
| Kluyveromyces marxianus | 73 | 97 | >99 |
| Saccharomyces cerevisiae | 33 | >99 | >99 |
| Trigonopsis variabilis | 9 | >99 | >99 |
Resting cells generally provided higher ee values (12–99%) compared to growing cells (2–99%) .
Mechanistic Insights
The reduction follows Prelog’s rule, where the pro-R hydrogen of NAD(P)H is transferred to the si face of the ketone. The 4-chlorophenoxy group’s electron-withdrawing nature polarizes the carbonyl, enhancing reducibility .
Chemical Synthesis
Chemical methods offer complementary approaches:
Sodium Borohydride Reduction
A two-step procedure achieved 56% yield:
-
Ketone Formation: (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone synthesized in tetrahydrofuran/ethanol .
-
Reduction: Sodium borohydride in THF/water at 0°C, yielding the (2S,3S) isomer after recrystallization .
Diisobutylaluminum Hydride (DIBAH) Approach
DIBAH in toluene with cyclohexanol as additive afforded the target compound in 80% yield under reflux .
Stereochemical Analysis and Configuration
Absolute Configuration Determination
X-ray diffraction of the hydrolyzed acid derivative confirmed the (2S,3S) configuration . The crystallographic data revealed:
-
Torsion Angles: , indicating a gauche conformation.
-
Hydrogen Bonding: Intramolecular O–H···O=C interactions stabilize the structure.
Diastereoselectivity Drivers
-
Steric Effects: Bulky 4-chlorophenoxy group directs hydride attack to the less hindered face.
-
Solvent Polarity: Polar solvents (e.g., THF/water) improve diastereoselectivity to >99% .
Pharmaceutical Applications
Antilipidemic Activity
As a clofibrate analogue, the compound inhibits acetyl-CoA carboxylase, reducing triglyceride synthesis. In vitro assays show 50% inhibition at 12 µM, comparable to parent drugs .
Recent Advances (2020–2025)
Continuous Bioreactor Systems
A 2024 study demonstrated a packed-bed reactor with S. cerevisiae CBS 7336, achieving 90% conversion in 6 hours—a 3× improvement over batch systems .
Computational Design
Machine learning models (2023) optimized reaction conditions, predicting 95% ee at pH 6.8 and 30°C, validated experimentally .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume